6-CrAsH-EDT2

Protein Labeling Live-Cell Imaging Fluorogenic Probe

Researchers quantifying metallothioneins or fabricating protein microarrays face high background from conventional thiol-reactive probes and lack direct surface-immobilization capability. 6-CrAsH-EDT2 resolves these limitations: • 6-Carboxy group enables direct covalent coupling to amine-modified chips without additional derivatization. • Non-fluorescent unbound probe permits wash-free CE-LIF detection, achieving 100 fg LOD for human MT2. • Low non-specific fluorescence improves signal-to-noise in cytosolic delivery and photoaffinity labeling workflows.

Molecular Formula C25H18As2O7S4
Molecular Weight 708.495
CAS No. 1042084-20-7
Cat. No. B569320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-CrAsH-EDT2
CAS1042084-20-7
Synonyms4’,5’-di-1,3,2-Dithiarsolan-2-yl-3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic Acid;  6-CrAsH-EDT2; 
Molecular FormulaC25H18As2O7S4
Molecular Weight708.495
Structural Identifiers
SMILESC1CS[As](S1)C2=C(C=CC3=C2OC4=C(C35C6=C(C=CC(=C6)C(=O)O)C(=O)O5)C=CC(=C4[As]7SCCS7)O)O
InChIInChI=1S/C25H18As2O7S4/c28-17-5-3-14-21(19(17)26-35-7-8-36-26)33-22-15(4-6-18(29)20(22)27-37-9-10-38-27)25(14)16-11-12(23(30)31)1-2-13(16)24(32)34-25/h1-6,11,28-29H,7-10H2,(H,30,31)
InChIKeyONYYUXVYZJHFJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-CrAsH-EDT2: Carboxyfluorescein Biarsenical Probe


6-CrAsH-EDT2 (CAS 1042084-20-7), systematically named 4′,5′-Bis(1,3,2-dithiarsolan-2-yl)-3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid, is a carboxyfluorescein-derivatized biarsenical probe [1]. It belongs to the class of membrane-permeant fluorogenic biarsenicals that selectively bind to tetracysteine (TC) motifs, undergoing a substantial fluorescence enhancement upon binding [2]. Unlike the parent compound FlAsH-EDT2, which is built on a fluorescein core, 6-CrAsH-EDT2 incorporates a 6-carboxylic acid substituent on the phenyl ring, conferring distinct spectral and protein-immobilization capabilities [1][2].

Membrane-permeant fluorogenic biarsenical probe for tetracysteine-tag labeling studies.
Suitable for live-cell imaging workflows requiring reduced pH sensitivity relative to fluorescein-core probes.
Supports surface-immobilization workflows for protein microarray fabrication via a 6-carboxy anchor.
Versatile scaffold for synthetic derivatization into photoaffinity or crosslinking probes.

6-CrAsH-EDT2: Key Differences from FlAsH/ReAsH


Biarsenical probes such as FlAsH-EDT2, ReAsH-EDT2, and 6-CrAsH-EDT2 share a common tetracysteine-binding mechanism, but their substitution in procurement can lead to irreproducible results due to chemically encoded differences in signal-to-noise ratio, pH sensitivity, and surface-immobilization capacity [1]. The 6-carboxy substituent of 6-CrAsH-EDT2 not only red-shifts its spectral characteristics relative to FlAsH-EDT2 but also enables covalent attachment to solid supports for protein microarray fabrication—a capability absent in FlAsH-EDT2 [1][2]. For applications requiring ultrasensitive poly-Cys target quantification without probe washout, selection of the precise probe structure becomes critical, as the probe's substitution pattern directly impacts achievable limits of detection [2].

6-CrAsH vs. FlAsH
Surface-immobilization capability may not transfer. FlAsH-EDT2 lacks the 6-carboxylic acid anchor, preventing direct covalent coupling to solid supports for microarray fabrication. Reported structural difference; class-level context.
6-CrAsH vs. FlAsH
Signal-to-noise ratio and pH-response profile may differ. The 6-carboxy substituent red-shifts spectra and lowers pKa, producing altered live-cell fluorescence responses relative to FlAsH-EDT2. Head-to-head comparison context; method transfer may require validation.
6-CrAsH vs. Thiol Reagents
Poly-Cys specificity context may not replicate with generic thiol probes. Conventional reagents like ABD-F label monothiols indiscriminately, resulting in higher background and lower sensitivity for metallothionein quantification. Cross-study comparable; LOD improvement is method-specific.

6-CrAsH-EDT2: Quantitative Differentiators


Reduced pH Sensitivity and Higher Signal-to-Noise

6-CrAsH-EDT2 exhibits an improved signal-to-noise ratio and a reduced dependence of fluorescence on pH relative to the parent biarsenical FlAsH-EDT2 [1]. FlAsH-EDT2 fluorescence is strongly pH-dependent, with its fluorescein core showing a pKa of approximately 6.4, meaning that at physiological pH only a fraction of the dye is in the fluorescent dianion form [2]. The 6-carboxy substitution on CrAsH-EDT2 lowers the pKa, shifting the equilibrium toward the fluorescent form at neutral pH, thereby generating a higher fluorescence signal upon TC-tag binding and reducing background variability in live-cell experiments [1].

pH Sensitivity & Signal-to-Noise
Head-to-head
Qualitatively lower pH sensitivity and higher signal-to-noise ratio vs. FlAsH-EDT2.
Supports live-cell protein tracking with reduced pH-dependent fluorescence variability.
Exact S:N fold-change not numerically abstracted; original communication reports improved properties.
Protein Labeling Live-Cell Imaging Fluorogenic Probe

Ultrasensitive Metallothionein-2 Quantification

The CrAsH-EDT2 probe enabled the ultrasensitive detection of human metallothionein-2 (MT2) with a limit of detection (LOD) of 100 fg, achieved using a capillary electrophoresis laser-induced fluorescence (CE-LIF) detection workflow [1]. This LOD is among the lowest reported for MT quantification and was obtained without the need for removal of excess unbound probe, as unbound CrAsH-EDT2 is essentially non-fluorescent [1]. Comparable methods using thiol-reactive fluorophores such as ABD-F lack the MT-specificity, instead labeling all available thiols indiscriminately including abundant low-molecular-weight thiols like glutathione [1].

Ultrasensitive MT2 Quantification
Cross-study comparable
LOD: 100 fg for human MT2 (CE-LIF).
Reported detection sensitivity supports poly-Cys target quantification research.
~10- to 10,000-fold improvement depends on comparator method; requires in-lab validation.
Metallothionein Detection Ultrasensitive Quantification Capillary Electrophoresis

Covalent Protein Immobilization on Solid Supports

The 6-carboxylic acid group of CrAsH-EDT2 permits covalent coupling to amine-functionalized solid surfaces, generating CrAsH-modified surfaces that enable site-specific, reversible, and fluorogenic immobilization of TC-tagged proteins directly from cellular lysates without prior purification [1][2]. Fluorescence enhancement upon immobilization allows direct quantification of immobilized protein without secondary detection antibodies [1]. FlAsH-EDT2, which contains a non-functional phenyl ring without a carboxylic acid anchor, cannot be directly conjugated to solid supports in this manner, severely limiting its utility in microarray fabrication [3].

Covalent Protein Immobilization
Head-to-head
6-carboxy group enables direct, reversible, fluorogenic immobilization of TC-tagged proteins on amine-modified surfaces.
Supports protein microarray fabrication workflows without additional derivatization steps.
FlAsH-EDT2 lacks this anchor and cannot support the same surface-immobilization workflow.
Protein Microarray Site-Specific Immobilization Surface Chemistry

Synthetic Versatility for Photoaffinity Probes

CrAsH-EDT2 serves as a versatile synthetic intermediate for generating advanced chemical biology tools, including arylazide- and diazirine-containing photoaffinity probes that retain the ability to enter HeLa cells and the nucleus while maintaining tetracysteine-dependent fluorescence activation [1]. Both photoprobes effectively cross the cell membrane and exhibit fluorescence induction strictly dependent on the presence of the TC motif in recombinant DMRT1 protein, enabling co-affinity purification of DNA binding sequences and interacting proteins [1]. While FlAsH-EDT2 can also be derivatized, the 6-carboxy handle of CrAsH-EDT2 offers a convenient attachment point for modular probe construction without interfering with the biarsenical binding site [1][2].

Synthetic Versatility for Photoaffinity Probes
Class-level inference
6-COOH handle supports modular construction of arylazide and diazirine photoprobes with retained cell permeability and TC-dependent fluorescence.
Offers a synthetic attachment point for probe development research.
No quantitative cell-permeability comparison between CrAsH and FlAsH photoprobes is reported.
Photoaffinity Labeling Chemical Crosslinking Protein-Protein Interactions

6-CrAsH-EDT2: Best Application Scenarios


Ultrasensitive Metallothionein Quantification in Clinical Samples

For diagnostic or environmental monitoring laboratories needing to quantify metallothionein levels as biomarkers for heavy metal exposure, cancer drug resistance, or Wilson disease, CrAsH-EDT2 is the biarsenical probe of choice. It enables a 100 fg LOD for human MT2 by CE-LIF without requiring removal of excess probe, as its unbound form is non-fluorescent [1]. This eliminates wash steps that could introduce variability, and the probe's specificity for poly-Cys targets avoids the cross-reactivity with glutathione and other monothiols that plagues conventional thiol-reactive fluorophores [1].

Reversible Protein Immobilization for Microarrays

When constructing protein microarrays for interactome screening, diagnostic biosensors, or high-throughput drug-target profiling, the 6-carboxy functionality of CrAsH-EDT2 uniquely enables direct covalent coupling to amine-modified glass or chip surfaces [1][2]. Immobilization is reversible, fluorogenic (allowing label-free quantification of immobilization efficiency), and can be performed directly from crude cellular lysates without prior protein purification [1]. FlAsH-EDT2 and ReAsH-EDT2 lack this carboxylic acid anchor and cannot support these immobilization workflows without additional chemical derivatization steps .

Live-Cell Photo-Crosslinking and Affinity Purification

Researchers developing photoaffinity labeling strategies to capture transient or weak protein-protein and protein-DNA interactions in living cells should procure CrAsH-EDT2 as the starting biarsenical scaffold. Its 6-carboxy group serves as a convenient orthogonal attachment point for arylazide or diazirine photo-crosslinkers, and the resulting probes retain HeLa cell permeability and strict TC-motif-dependent fluorescence [1]. This enables unambiguous identification of crosslinked complexes through coupled fluorescence detection and affinity enrichment, a capability that differentiates CrAsH-EDT2 from scaffolds lacking the synthetically accessible carboxylic acid [1][2].

Cytosolic Delivery Quantification for Nanocarriers

For pharmaceutical development teams quantifying the cytosolic penetration efficiency of drug delivery vehicles (nanoparticles, cell-penetrating peptides, liposomes), CrAsH-EDT2 serves as a cell-permeant pro-fluorophore that produces a quantitative fluorescence signal only upon reaching the cytosol and binding to genetically encoded TC-tagged reporter proteins [1]. The low non-specific fluorescence of unbound CrAsH-EDT2 reduces background signal compared to other fluorogenic probes, improving the statistical robustness of delivery quantification across different cell types such as HeLa and T98G [1].

Application
Selection Property
Validation Focus
Ultrasensitive poly-Cys target quantification
Poly-Cys specificity with low background fluorescence
LOD and matrix interference in target analytical method
Protein microarray and biosensor fabrication
6-carboxy anchor for covalent surface coupling
Immobilization efficiency and fluorogenic response on surface
Live-cell photo-crosslinking and interactomics
Synthetically accessible -COOH handle for modular probe design
Cell permeability and TC-motif-dependent fluorescence retention
Cytosolic delivery quantification for nanocarriers
Cell-permeant pro-fluorophore with low non-specific binding
Cytosol-specific fluorescence signal in TC-reporter cell lines

Technical Documentation Hub

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35 linked technical documents
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